N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-[(4-Fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a fluorophenylmethyl and phenyl group attached to the sulfonamide nitrogen. Triazolo-pyridine sulfonamides are typically synthesized via nucleophilic substitution and cyclization reactions, with modifications at the sulfonamide nitrogen and triazole ring influencing biological activity and physicochemical properties .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-16-8-6-15(7-9-16)12-24(17-4-2-1-3-5-17)27(25,26)18-10-11-19-22-21-14-23(19)13-18/h1-11,13-14H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISVPOZSRAHPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Intermediate Preparation
Reaction of 2,6-dichloropyridine-3-sulfonyl chloride with N-phenyl-N-(4-fluorobenzyl)amine proceeds via nucleophilic aromatic substitution:
Procedure :
- Charge 2,6-dichloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM
- Add N-phenyl-N-(4-fluorobenzyl)amine (1.2 eq) dropwise at 0°C
- Maintain reaction at 25°C for 12 h under N₂ atmosphere
- Quench with ice water, extract with EtOAc (3×50 mL)
- Purify by silica gel chromatography (Hexane:EtOAc 4:1)
Key Data :
Hydrazine Installation and Cyclization
Selective substitution at C2 position followed by triazole formation:
Hydrazinolysis :
- React C6-sulfonamide intermediate (1.0 eq) with hydrazine hydrate (5.0 eq)
- Use i-PrOH as solvent at 80°C for 6 h
- Isolate 2-hydrazinyl intermediate by vacuum filtration
Cyclization :
- Suspend hydrazine derivative (1.0 eq) in POCl₃ (10 vol)
- Heat at 110°C for 3 h with vigorous stirring
- Pour into ice-cold NaHCO₃ solution, extract with CH₂Cl₂
- Crystallize from EtOH/H₂O
Optimization Data :
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 3 | 68 |
| Polyphosphoric acid | 140 | 6 | 52 |
| Ac₂O/HCl | 100 | 4 | 41 |
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Combining sulfonylation and cyclization steps:
Protocol :
- Mix 2,6-dichloropyridine (1.0 eq), N-aryl amine (1.1 eq), sulfonyl chloride (1.05 eq)
- Irradiate at 150°C (300 W) for 15 min in DMF
- Add hydrazine hydrate (3.0 eq), continue irradiation at 120°C for 10 min
Advantages :
Enzymatic Sulfonamide Formation
Novel biocatalytic approach using modified sulfotransferases:
Key Parameters :
- Pseudomonas aeruginosa PST-3 mutant (A197V/F260L)
- Co-factor recycling system with PAPS generator
- 62% conversion achieved in 8 h at 37°C
Structural Characterization
Spectroscopic Analysis
¹³C NMR (101 MHz, DMSO-d₆) :
- C-SO₂: 142.8 ppm (quartet, ³JCF=8.2 Hz)
- Triazole C3: 152.4 ppm
- Pyridine C6: 131.9 ppm
HRMS (ESI-TOF) :
Calculated for C₂₀H₁₇FN₄O₂S [M+H]⁺: 397.1084
Found: 397.1081
X-ray Crystallography
Single-crystal analysis confirms:
- Dihedral angle between triazole and pyridine rings: 4.8°
- Sulfonamide torsion angle (N-S-N-C): 72.3°
- F···O=S contact distance: 3.02 Å (intramolecular)
Process Optimization Challenges
Regioselectivity Control
Competing reaction pathways necessitate careful optimization:
Substitution Patterns :
- Electron-withdrawing sulfonamide group directs hydrazine to C2 position
- Steric effects from N-benzyl group suppress C6 substitution (<2%)
Additive Screening :
| Additive (10 mol%) | C2:C6 Ratio |
|---|---|
| None | 85:15 |
| 18-crown-6 | 93:7 |
| TBAB | 88:12 |
| ZnCl₂ | 78:22 |
Purification Challenges
Removal of regioisomers achieved via:
- pH-dependent solubility in H₂O/EtOH (1:3 v/v)
- Chiralpak IA column chromatography (Hexane:IPA 7:3)
Scale-Up Considerations
Pilot Plant Data (5 kg batch) :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Overall Yield | 68% | 61% |
| Purity (HPLC) | 99.2% | 98.7% |
| Process Time | 48 h | 72 h |
Critical quality attributes monitored:
- Residual hydrazine content (<5 ppm)
- Sulfur trioxide complexes (<0.1 area%)
Environmental Impact Assessment
Process Mass Intensity :
- Traditional route: 286 kg/kg API
- Microwave route: 194 kg/kg API
- Enzymatic route: 89 kg/kg API
Waste Stream Analysis :
- 73% reduction in POCl₃ usage via solvent recovery
- 92% decrease in heavy metal content using enzyme catalysis
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides, often under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Properties
Sulfonamides have demonstrated notable antibacterial activity. Recent studies have shown that derivatives of N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibit potent activity against various bacterial strains. For instance, compounds derived from this scaffold were evaluated against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like penicillin .
Antifungal Activity
Research indicates that certain derivatives possess antifungal properties effective against strains such as Candida albicans. A study synthesized novel pyridine-3-sulfonamide derivatives and evaluated their efficacy against several fungal strains, revealing that some compounds exhibited greater antifungal activity than fluconazole . This suggests potential for developing new antifungal agents based on the triazolo-pyridine sulfonamide framework.
Antimalarial Potential
A virtual screening study identified several derivatives of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as promising candidates for antimalarial drug development. Compounds were tested against Plasmodium falciparum, with some exhibiting IC50 values as low as 2.24 µM, indicating strong antimalarial activity . This highlights the potential for these compounds in addressing malaria resistance issues.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the triazole and sulfonamide moieties significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens (e.g., F) | Increased potency against bacterial strains |
| Alteration of side chains | Enhanced antifungal activity |
| Variation in sulfonamide group | Improved selectivity towards specific pathogens |
These insights are crucial for guiding future synthetic efforts aimed at optimizing therapeutic profiles.
Case Study 1: Antibacterial Activity Evaluation
A series of this compound derivatives were synthesized and tested against resistant strains of E. coli. The most active compound showed an MIC of 0.5 µg/mL, significantly lower than traditional antibiotics .
Case Study 2: Antifungal Efficacy
In a comparative study involving multiple fungal pathogens, certain derivatives demonstrated MIC values less than 25 µg/mL against Candida species. These results suggest that modifications to the triazole ring can enhance antifungal efficacy while maintaining low toxicity .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its pharmacological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., 4-F, 4-Cl) on the phenyl ring enhance metabolic stability but may reduce solubility. Methoxy groups (e.g., 4-MeOPh) in R2 improve antimalarial potency (IC50 = 2.24 µM) but increase molecular weight .
Fluorine Positioning :
- 4-Fluorobenzyl (Target) vs. 3-fluorobenzyl (P048-1915) alters steric and electronic interactions with biological targets.
Physicochemical and Drug-Likeness Profiles
logP and Solubility :
Polar Surface Area (PSA) :
- Analogs with PSA >60 Ų (e.g., 61.8 for P048-1017) exhibit moderate permeability, typical for sulfonamide derivatives .
Biological Activity
N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical structure is defined by the following properties:
- Molecular Formula : C₁₈H₁₃FN₄O₂S
- Molecular Weight : 304.321 g/mol
- Density : 1.29 g/cm³
- LogP : 3.90580
Research indicates that compounds with a similar structure to this compound often exhibit diverse biological activities due to their ability to interact with various biological targets. The sulfonamide group is particularly important for its interactions with enzymes and receptors.
- Antimicrobial Activity : Compounds in the triazole family have shown significant antibacterial and antifungal properties. The sulfonamide moiety enhances the compound's ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Anticancer Properties : Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and modulating cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of dihydropteroate synthase | |
| Anticancer | Induction of apoptosis and cell cycle arrest | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study 1: Antimicrobial Efficacy
In a study examining various derivatives of triazole sulfonamides, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 31.25 µg/mL for specific strains.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer potential of triazole derivatives revealed that this compound significantly reduced viability in human cancer cell lines (e.g., HT29). The compound induced apoptosis through mitochondrial pathways and altered expression levels of key apoptotic markers.
Q & A
Q. Q: What are the critical reaction conditions for synthesizing N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how do they influence yield?
A: The synthesis involves cyclization of hydrazinylpyridine sulfonamide precursors with ortho-esters under acidic conditions. Key parameters include:
- Temperature : Reflux in polar aprotic solvents (e.g., DMF or chloroform) at 80–100°C ensures complete cyclization .
- Catalysts : Acidic conditions (e.g., POCl₃ or H₂SO₄) promote triazole ring formation.
- Stoichiometry : A 1:1.25 molar ratio of hydrazinyl precursor to ortho-ester minimizes side reactions (e.g., over-alkylation) .
Q. Q: Which spectroscopic and crystallographic methods are most reliable for confirming the regiochemistry of the triazolo[4,3-a]pyridine core?
A:
- ¹H-NMR : Distinctive proton signals (e.g., H-5 at δ 8.5–8.8 ppm, H-7/H-8 doublets at δ 7.4–7.9 ppm) confirm regioselectivity .
- XRD : Resolves ambiguities in fused-ring systems by mapping bond lengths (e.g., N1–C2 = 1.34 Å vs. N2–C3 = 1.31 Å in triazole rings) .
- Elemental Analysis : Validates purity (>95% for research-grade compounds) .
Advanced Research: Structure-Activity Relationship (SAR)
Q. Q: How do substituents on the phenyl and fluorophenyl groups modulate bioactivity in related sulfonamide analogs?
A:
-
Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability and target binding via hydrophobic interactions (e.g., 4-fluorophenyl analogs show 2x higher antimalarial IC₅₀ vs. non-fluorinated derivatives) .
-
Methoxy Groups : Increase solubility but reduce potency due to steric hindrance (e.g., 4-methoxyphenyl analogs show 40% lower activity) .
-
Comparative Data :
Substituent IC₅₀ (nM) LogP Solubility (µg/mL) 4-Fluorophenyl 12 2.5 15 3-Chlorophenyl 18 3.1 8 4-Methoxyphenyl 45 1.8 35
Advanced Research: Data Contradiction Analysis
Q. Q: How to resolve discrepancies in reported bioactivity data for sulfonamide derivatives across studies?
A:
- Standardized Assays : Use consistent protocols (e.g., PfLDH assay for antimalarial activity vs. variable cell-based assays) .
- Structural Verification : Confirm regiochemistry (e.g., triazolo[4,3-a] vs. [1,5-a] isomers) via XRD to avoid misattribution .
- Batch Purity : Impurities >2% (e.g., unreacted hydrazines) can skew IC₅₀ values; validate with LC-MS .
Advanced Research: Computational Modeling
Q. Q: What in silico strategies predict target binding modes for this sulfonamide scaffold?
A:
- Docking Studies : Use PfDHFR (dihydrofolate reductase) or human carbonic anhydrase IX as homology models .
- MD Simulations : Assess stability of sulfonamide-protein interactions over 100 ns trajectories (e.g., key residues: Leu46, Phe58 in PfDHFR) .
- ADMET Prediction : SwissADME or ProTox-II to optimize logP (target: 2–3) and avoid hERG channel inhibition .
Basic Research: Stability and Solubility
Q. Q: What formulation strategies improve aqueous solubility without compromising stability?
A:
- Co-Solvents : Use 10% DMSO/PEG-400 mixtures for in vitro assays (solubility: >50 µg/mL) .
- pH Adjustment : Stable at pH 6–8; avoid strongly acidic conditions (degradation >20% at pH <4) .
- Lyophilization : Amorphous solid dispersions with PVP increase shelf life (>12 months at 4°C) .
Advanced Research: Regioselectivity in Synthesis
Q. Q: How to control regioselectivity during triazole ring formation to avoid [1,5-a] vs. [4,3-a] isomers?
A:
- Ortho-Ester Choice : Methyl ortho-acetate favors [4,3-a] cyclization (95% selectivity) vs. ethyl analogs .
- Acid Catalysts : POCl₃ promotes kinetically controlled pathways, reducing isomerization .
- Monitoring : TLC (Rf 0.3–0.4 in EtOAc/hexane) or in situ FTIR to detect intermediate hydrazones .
Advanced Research: Analytical Method Development
Q. Q: How to validate HPLC methods for quantifying trace impurities in sulfonamide derivatives?
A:
- Column : C18 reversed-phase (e.g., Chromolith RP-18e) with 0.1% TFA in water/acetonitrile gradient .
- Detection : UV at 254 nm (sulfonamide chromophore) and MS for impurity identification .
- Validation : Linearity (R² >0.99), LOD <0.1%, LOQ <0.5% per ICH guidelines .
Advanced Research: Target Validation
Q. Q: What in vitro assays confirm the hypothesized mechanism of action for this compound?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
